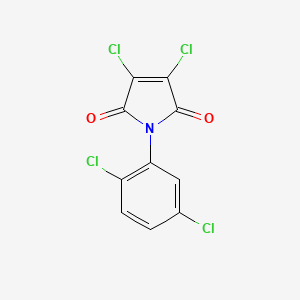

![molecular formula C12H12N2O3S2 B5545322 4-[(苯甲胺基)磺酰基]-2-噻吩甲酰胺](/img/structure/B5545322.png)

4-[(苯甲胺基)磺酰基]-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide compounds like 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide often involves the reaction of sulfonyl chlorides with amines or their derivatives. A related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, indicating a similar synthetic pathway could be applied to the target compound (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic methods. In the case of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, techniques such as FTIR, NMR, and X-ray diffraction were employed to characterize the compound. These methods provide insights into the molecular geometry, vibrational frequencies, and overall stability of the molecule, which are crucial for understanding the chemical nature of 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide (Sarojini et al., 2012).

Chemical Reactions and Properties

The presence of the sulfonamide group in compounds like 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide significantly influences their chemical reactivity. Sulfonamides are known to participate in various chemical reactions, including sulfonation, amination, and coupling reactions. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates from 3-alkoxy-2-aryl(or methyl)-sulfonylacrylonitriles showcases the reactivity of the sulfonamide group in facilitating complex chemical transformations (Stephens et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and thermal stability, are influenced by the nature of their molecular structure. The analysis of these properties is essential for determining the compound's suitability for various applications. Studies on similar compounds provide a basis for understanding the physical characteristics of 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide, highlighting the importance of structural features in defining physical behaviors (Sarojini et al., 2012).

科学研究应用

缓蚀作用

Tezcan 等人对类似的噻吩席夫碱 4-((噻吩-2-基亚甲基)氨基)苯甲酰胺 (4-TAB) 进行了研究 (2018),证明了其作为 1.0 M HCl 溶液中低碳钢的缓蚀剂的有效性。该化合物显示出高达 96.8% 的高抑制效率,如电化学分析所示。这一发现表明相关噻吩化合物在酸性环境中保护金属免受腐蚀的潜在应用 (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018)。

抗癌活性

Ravichandiran 等人 (2019) 合成了含苯胺硫烷基部分的 1,4-萘醌衍生物,并对其抗癌活性进行了评价。在合成的化合物中,几种对人癌细胞系(包括 A549、HeLa 和 MCF-7)表现出有效的细胞毒活性,对正常人肾 HEK293 细胞的毒性低。这表明含噻吩化合物在癌症治疗中的潜力 (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019)。

电化学应用

Turac 等人 (2008) 从一种新的单体 4-(噻吩-3-基亚甲基氨基)苯磺酸盐) (ThSA) 合成了水溶性和自掺杂的聚噻吩衍生物。所得聚合物表现出的特性表明其在电化学器件和导电材料中的应用 (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008)。

碳酸酐酶抑制

一系列研究已经确定了各种噻吩和苯磺酰胺衍生物作为人碳酸酐酶同工酶的有效抑制剂。这些化合物具有选择性抑制特定同工酶的能力,对开发针对碳酸酐酶活性改变相关疾病的治疗剂具有重要意义。其中值得注意的研究是 Supuran 等人的研究 (2013),该研究鉴定了碳酸酐酶 I、II、IV 和 XII 的芳香磺酰胺抑制剂 (Supuran, Maresca, Gregáň, & Remko, 2013)。

材料科学

李等人 (2010) 合成了具有超高折射率和低双折射的硫醚桥联聚苯基喹喔啉,证明了含噻吩化合物在开发先进光学材料中的潜力 (Li, Li, Liu, Zhao, Yang, & Yang, 2010)。

属性

IUPAC Name |

4-(benzylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c13-12(15)11-6-10(8-18-11)19(16,17)14-7-9-4-2-1-3-5-9/h1-6,8,14H,7H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNTUKMAPCMHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49722067 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Benzylsulfamoyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)